D-(R)-Homophenylalanine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
D-(R)-Homophenylalanine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
D-(R)-Homophenylalanine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural distinction from the natural proteinogenic amino acid D-phenylalanine—an additional methylene group in its side chain—imparts unique conformational properties and enhances its utility as a versatile building block. This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of D-(R)-Homophenylalanine hydrochloride (HCl), its diverse applications, and detailed experimental protocols. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this unique molecule in their scientific endeavors.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
The 20 canonical amino acids form the fundamental alphabet of protein structure and function. However, the exploration of non-proteinogenic amino acids (npAAs), such as D-(R)-Homophenylalanine, has opened new frontiers in drug discovery and peptide design.[][2] The incorporation of npAAs into peptide-based therapeutics can significantly enhance their pharmacological properties.[] These modifications can lead to increased metabolic stability by reducing susceptibility to enzymatic degradation, improved cell permeability, and the ability to adopt unique secondary structures that can optimize binding to biological targets.[2] D-(R)-Homophenylalanine, with its extended hydrophobic side chain, is an exemplary npAA that offers chemists a powerful tool to modulate the structure and function of peptides and other small molecules.[]
Physicochemical Properties of D-(R)-Homophenylalanine HCl
The hydrochloride salt of D-(R)-Homophenylalanine is the most commonly utilized form in synthesis due to its enhanced stability and solubility in aqueous media.[4] A thorough understanding of its physicochemical properties is essential for its effective application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-4-phenylbutanoic acid hydrochloride | [5] |
| Synonyms | (R)-2-Amino-4-phenylbutyric acid HCl, D-HomoPhe-OH HCl | [5][6] |
| Chemical Formula | C₁₀H₁₄ClNO₂ | [7] |
| Molecular Weight | 215.68 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | >300 °C (decomposes) | [6] |
| Solubility | Soluble in water[4][6]; Sparingly soluble in aqueous acid and slightly soluble in aqueous base[6]. While specific quantitative data is not readily available, its solubility in organic solvents like DMF and methanol is expected to be limited but can be enhanced by esterification. | |
| Optical Rotation | [α]D/20 = -45±1°, c=1 in 3 M HCl | [6] |
Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons typically in the range of 7.1-7.3 ppm), the methylene protons of the ethyl bridge, the methine proton at the alpha-carbon, and the amine protons. The exact chemical shifts can vary depending on the solvent and protonation state.[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carboxylic acid carbon (typically >170 ppm), the aromatic carbons (120-140 ppm), the alpha-carbon, and the two methylene carbons in the side chain.[10][11]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the amine group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free amino acid (m/z 179.22) and fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the side chain.
Core Applications in Research and Drug Development
Peptide and Peptidomimetic Synthesis
The primary application of D-(R)-Homophenylalanine HCl is in solid-phase peptide synthesis (SPPS). Its incorporation can introduce conformational constraints and increase the hydrophobicity of the peptide, potentially leading to enhanced binding affinity and biological activity.[] The D-configuration and the extended side chain can also confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[]
Experimental Workflow: Incorporating D-(R)-Homophenylalanine via SPPS
Caption: A generalized workflow for the incorporation of D-(R)-Homophenylalanine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: SPPS with D-(R)-Homophenylalanine
This protocol outlines the manual coupling of Fmoc-D-(R)-Homophenylalanine-OH onto a resin-bound peptide chain. Due to the potential for steric hindrance from the bulky side chain, extended coupling times or double coupling may be necessary to ensure high coupling efficiency.[12]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 minute) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-D-(R)-Homophenylalanine-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines.[12]
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat the coupling step (double coupling) with a fresh solution of activated amino acid.
-
-
Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (3 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute).
-
Chain Elongation: Proceed to the deprotection step for the addition of the next amino acid in the sequence.
-
Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Chiral Ligand Synthesis for Asymmetric Catalysis
The inherent chirality of D-(R)-Homophenylalanine makes it a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis.[13] These ligands, when complexed with a metal center, can create a chiral environment that directs a chemical reaction to selectively produce one enantiomer of a product over the other. Oxazoline-based ligands, in particular, are widely used and can be readily synthesized from amino alcohols derived from amino acids.[][14]
Workflow for Chiral Bis(oxazoline) Ligand Synthesis
Caption: A simplified workflow for the synthesis of a chiral Pyridine-Bis(oxazoline) (PyBOX) ligand from D-(R)-Homophenylalanine.
Protocol: Synthesis of a D-(R)-Homophenylalanine-Derived Bis(oxazoline) Ligand
This protocol is adapted from established methods for the synthesis of PyBOX ligands from amino alcohols and can be applied to the amino alcohol derived from D-(R)-Homophenylalanine.[13]
-
Reduction of D-(R)-Homophenylalanine to the Amino Alcohol:
-
Suspend D-(R)-Homophenylalanine HCl in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and aqueous sodium hydroxide, and extract the amino alcohol product.
-
-
Synthesis of the Bis(oxazoline) Ligand:
-
In a round-bottom flask under an inert atmosphere, dissolve the D-(R)-homophenylalaninol (the amino alcohol from the previous step) in an appropriate solvent (e.g., chlorobenzene).
-
Add 2,6-dicyanopyridine and a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction, and purify the resulting bis(oxazoline) ligand by column chromatography.
-
Conclusion and Future Perspectives
D-(R)-Homophenylalanine HCl is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural properties offer a means to enhance the stability, activity, and pharmacokinetic profiles of peptide-based therapeutics. Furthermore, its utility as a chiral precursor for the synthesis of ligands for asymmetric catalysis underscores its broader importance in synthetic organic chemistry. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like D-(R)-Homophenylalanine will undoubtedly play an increasingly critical role in the design and development of next-generation drugs.
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